molecular formula C₂₂H₂₆FN₅O₆ B560024 Trelagliptin succinate CAS No. 1029877-94-8

Trelagliptin succinate

Cat. No. B560024
M. Wt: 475.47
InChI Key: OGCNTTUPLQTBJI-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trelagliptin succinate is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used to control diabetes mellitus . It is a selective, long-acting DPP-4 inhibitor and is considered an antidiabetic agent . It is used as a once-weekly treatment for type 2 diabetes mellitus (DM) .


Synthesis Analysis

Trelagliptin succinate can be synthesized from 1-bromo-4-fluoro-2-methyl-benzene through five steps including cross-coupling, radical reaction, and substitution . An improved process for the synthesis of this antidiabetic drug through unprotected ®-3-aminopiperidine has been described .


Molecular Structure Analysis

The molecular formula of Trelagliptin succinate is C22H26FN5O6 . It has a molecular weight of 475.47 .


Chemical Reactions Analysis

Kinetic analysis has revealed that trelagliptin is a substrate-competitive, reversible, slow-binding inhibitor (t1/2 for dissociation ≈ 30 minutes) of DPP-4 .


Physical And Chemical Properties Analysis

Trelagliptin succinate has a molecular weight of 475.47 . It is soluble in DMSO and water .

Scientific Research Applications

  • Development of Analytical Methods : A study by Luo et al. (2018) developed a high-performance liquid chromatography (HPLC) method for the quantitative determination of trelagliptin succinate in pharmaceutical forms, indicating its importance in quality control and drug formulation.

  • Improvement in Insulin Resistance : Trelagliptin succinate improves insulin resistance in adipocytes, as shown in a study by Liu et al. (2020). This effect is mediated through the regulation of the PI-3K/AKT/GLUT4 insulin signaling pathway.

  • Synthesis Methods : The synthesis of trelagliptin succinate was improved, as described by Xu et al. (2017), highlighting advancements in the manufacturing process of this drug.

  • Efficacy and Safety in Diabetes Treatment : A study by Inagaki et al. (2017) explored the efficacy and safety of trelagliptin in patients with type 2 diabetes, suggesting its potential as a favorable treatment option.

  • First Global Approval : Trelagliptin received its first global approval in Japan for treating type 2 diabetes, as reported by McKeage (2015). This marks a significant milestone in its clinical application.

  • Crystal Structure and Stability : The crystal structure and stability of trelagliptin succinate were investigated, indicating its transformation in solution as found by Ye et al. (2016). This research is important for understanding its physical and chemical properties.

  • Safety Evaluation : Trelagliptin's safety was evaluated in Japanese patients with type 2 diabetes, as detailed by Kaku (2017), providing insights into its tolerability and adverse effect profile.

  • Synthesis of Related Substances : The synthesis of related substances of trelagliptin succinate was studied for quality control purposes, as per the research by Qing-song et al. (2016).

  • Mechanism of DPP-4 Inhibition : The mechanism of DPP-4 inhibition by trelagliptin was examined, indicating a non-covalent interaction mechanism, as found by Grimshaw et al. (2016).

  • Therapeutic Implication in Osteoporosis : A study by Shao et al. (2021) suggested that trelagliptin might have potential in treating osteoporosis by enhancing osteoblastic differentiation.

Safety And Hazards

Trelagliptin succinate should be handled with care to avoid inhalation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust and aerosol formation .

Future Directions

DPP-4 inhibitors like Trelagliptin succinate are being researched for their potential application in improving COVID-19 patient outcomes . The excitement surrounding DPP-4 inhibitors is justified because in addition to controlling blood glucose level, they are good at managing risk factors associated with diabetes .

properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNTTUPLQTBJI-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145602
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trelagliptin succinate

CAS RN

1029877-94-8
Record name Trelagliptin succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRELAGLIPTIN SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
108
Citations
Z Liu, L Xu, M Xing, X Xu, J Wei, J Wang… - Biomedicine & …, 2020 - Elsevier
… In this study, the effect of trelagliptin succinate in improving … Our results demonstrated that trelagliptin succinate increased … In conclusion, our study suggested that trelagliptin succinate …
Number of citations: 16 www.sciencedirect.com
H Zhang, L Sun, L Zou, W Hui, L Liu, Q Zou… - … of Pharmaceutical and …, 2016 - Elsevier
A sensitive, selective and stability indicating reversed-phase LC method was developed for the determination of process related impurities of Trelagliptin succinate in bulk drug. Six …
Number of citations: 20 www.sciencedirect.com
Z Luo, X Chen, G Wang, Z Du, X Ma, H Wang… - European Journal of …, 2018 - Elsevier
… Trelagliptin succinate was found to degrade significantly in … quality control analysis of trelagliptin succinate tablets, since … Inhibition of DPP-4 by trelagliptin succinate promotes the …
Number of citations: 7 www.sciencedirect.com
S Xu, Q Hao, H Li, Z Liu, W Zhou - Organic Process Research & …, 2017 - ACS Publications
An improved process for the synthesis of antidiabetic drug trelagliptin succinate through unprotected (R)-3-aminopiperidine was described. The impurity profile with different conditions …
Number of citations: 9 pubs.acs.org
A Anerao, V Mundekar, S John, N Pradhan - 2016 - researchgate.net
… for estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API)… , specific, and accurate for analysis of Trelagliptin succinate and its related impurities. …
Number of citations: 0 www.researchgate.net
K Kaku, S Kuroda, K Ishida… - Diabetes, Obesity and …, 2018 - Wiley Online Library
We aimed to explore the efficacy and safety of once‐weekly trelagliptin 100 mg as an add‐on therapy to insulin in Japanese patients with type 2 diabetes mellitus with inadequate …
Number of citations: 5 dom-pubs.onlinelibrary.wiley.com
D Dutta, R Mohindra, V Surana, M Sharma - Diabetes & Metabolic …, 2022 - Elsevier
Background & aims Pooled systematic analysis of safety and efficacy data of trelagliptin in type-2 diabetes (T2DM) is lacking. We undertook this meta-analysis to address this issue. …
Number of citations: 1 www.sciencedirect.com
N Inagaki, H Sano, Y Seki, S Kuroda… - Journal of Diabetes …, 2018 - Wiley Online Library
… Trelagliptin succinate (trelagliptin) is a novel, long-acting, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that is suitable take once a week13-15. A phase 2 study using once-…
Number of citations: 12 onlinelibrary.wiley.com
K Xu, M Qian, J Leng, J Bai, Q Li, Z Liu, S Zhong… - …, 2020 - pubs.rsc.org
… In this study, an efficient mechanochemical salinization method was developed to prepare trelagliptin succinate (TRE-S), the first once-weekly oral treatment drug for type II diabetes. …
Number of citations: 2 pubs.rsc.org
K Kaku - Expert Opinion on Pharmacotherapy, 2015 - Taylor & Francis
Introduction: Dipeptidyl peptidase-4 (DPP-4) inhibitors are weight neutral and well tolerated, and provide better glycaemic control for a longer period compared to conventional therapies…
Number of citations: 43 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.